N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the oxadiazole derivative with 3,4-dimethylphenoxypropanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, exhibiting activity against Mycobacterium tuberculosis.
Biological Studies: It has been investigated for its antimicrobial and antiproliferative properties.
Chemical Research: The compound’s unique structure makes it a valuable candidate for studying the reactivity and stability of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide can be compared with other oxadiazole derivatives, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroacetamide: This compound also exhibits antimicrobial and antiproliferative properties.
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Known for its wide range of biological applications, including antiviral and antineoplastic activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-11-4-9-16(10-12(11)2)25-13(3)19(24)21-18-17(22-26-23-18)14-5-7-15(20)8-6-14/h4-10,13H,1-3H3,(H,21,23,24) |
InChI Key |
JBMCMDPWWBKORX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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